molecular formula C14H12N4O2 B11852821 N,N'-(3-Cyanoquinoline-2,4-diyl)diacetamide CAS No. 141648-21-7

N,N'-(3-Cyanoquinoline-2,4-diyl)diacetamide

Cat. No.: B11852821
CAS No.: 141648-21-7
M. Wt: 268.27 g/mol
InChI Key: WAKUCHBBQLWQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a cyano group at the 3-position and diacetamide groups at the 2,4-positions of the quinoline ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide typically involves the reaction of 3-cyanoquinoline derivatives with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The process involves the acylation of the amino groups at the 2,4-positions of the quinoline ring, resulting in the formation of diacetamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide involves its interaction with specific molecular targets. The cyano group and diacetamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Properties

CAS No.

141648-21-7

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

N-(2-acetamido-3-cyanoquinolin-4-yl)acetamide

InChI

InChI=1S/C14H12N4O2/c1-8(19)16-13-10-5-3-4-6-12(10)18-14(11(13)7-15)17-9(2)20/h3-6H,1-2H3,(H2,16,17,18,19,20)

InChI Key

WAKUCHBBQLWQSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=NC2=CC=CC=C21)NC(=O)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.